molecular formula C10H14 B155976 Isobutylbenzene CAS No. 538-93-2

Isobutylbenzene

Cat. No. B155976
Key on ui cas rn: 538-93-2
M. Wt: 134.22 g/mol
InChI Key: KXUHSQYYJYAXGZ-UHFFFAOYSA-N
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Patent
US05227559

Procedure details

In a 300 ml autoclave equipped with a magnetic stirrer, Solid Base A (4.07 g) and toluene (79.5 g) were charged under nitrogen and then liquid propylene (70 ml) was injected under pressure. The mixture was stirred at 163° C. for 6 hours to obtain isobutylbenzene (hereinafter referred to as "IBB").
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
79.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]=[CH:2][CH3:3].[C:4]1([CH3:10])[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1>>[CH2:10]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1)[CH:2]([CH3:3])[CH3:1]

Inputs

Step One
Name
Quantity
70 mL
Type
reactant
Smiles
C=CC
Step Two
Name
Quantity
79.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
163 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 163° C. for 6 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
In a 300 ml autoclave equipped with a magnetic stirrer

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C(C(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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